molecular formula C9H15NO2S B15332399 Ethyl 4-(Thiazolidin-3-yl)-2-butenoate

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate

Cat. No.: B15332399
M. Wt: 201.29 g/mol
InChI Key: IQTCUGCXOYNVGW-UHFFFAOYSA-N
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Description

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate is a heterocyclic compound featuring a thiazolidine ring fused with an α,β-unsaturated ester moiety. This compound is synthesized via condensation reactions involving thiazolidine derivatives and esterified intermediates, often crystallized from ethanol for purification . Its structural hybridity makes it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., polymer precursors).

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

ethyl 4-(1,3-thiazolidin-3-yl)but-2-enoate

InChI

InChI=1S/C9H15NO2S/c1-2-12-9(11)4-3-5-10-6-7-13-8-10/h3-4H,2,5-8H2,1H3

InChI Key

IQTCUGCXOYNVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCN1CCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Thiazolidin-3-yl)-2-butenoate typically involves the condensation of a thiosemicarbazide with an α,β-unsaturated ester. One common method includes the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazolidine ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(Thiazolidin-3-yl)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group or the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate can be compared with other thiazolidine derivatives, such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Exhibiting anticancer and antimicrobial activities.

Uniqueness: this compound is unique due to its specific ester functionality, which allows for further chemical modifications and enhances its versatility in various applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare Ethyl 4-(Thiazolidin-3-yl)-2-butenoate with analogs in terms of synthesis, physicochemical properties, and functional behavior.

Thiazolidinone Derivatives with Aryl Substituents

Compounds such as 2-(2,4-Dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a) and (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) share the thiazolidinone backbone but differ in substituents. Key distinctions:

  • Synthesis: Unlike this compound, these derivatives incorporate arylidenemalononitrile or indole-based substituents via Knoevenagel condensations, requiring reflux conditions and ethanol recrystallization .
  • Reactivity: The presence of electron-withdrawing groups (e.g., 2,4-dioxo) in 8a and 12a enhances electrophilicity, favoring Michael addition reactions, whereas the butenoate ester in the target compound offers π-π conjugation for stabilization .
  • Biological Activity: Aryl-substituted thiazolidinones (e.g., 8a, 12a) exhibit enhanced antimicrobial and anti-inflammatory profiles compared to the simpler this compound, likely due to improved binding affinity from aromatic stacking .

Table 1: Comparison of Thiazolidinone Derivatives

Compound Substituent(s) Key Reactivity Bioactivity Profile
This compound Butenoate ester Nucleophilic addition Moderate enzyme inhibition
8a Quinolinylmethylene, dioxo Michael acceptor Antimicrobial
12a Indolinylidene, dioxo Electrophilic attack Anti-inflammatory

Volatile Esters (e.g., Ethyl Crotonate)

Ethyl (E)-2-butenoate (ethyl crotonate) shares the α,β-unsaturated ester structure but lacks the thiazolidine ring. Differences include:

  • Volatility: Ethyl crotonate is highly volatile (detected in early chromatographic washings), whereas this compound’s thiazolidine ring increases molecular weight (MW: ~215 g/mol vs. ~129 g/mol), reducing volatility .
  • Stability : The thiazolidine ring in the target compound enhances thermal stability, making it suitable for high-temperature applications (e.g., polymer crosslinking), unlike ethyl crotonate, which degrades rapidly .

Table 2 : Physical Properties of α,β-Unsaturated Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Chromatographic Retention
Ethyl crotonate 128.17 142 Early elution (peak 3)
This compound ~215.3 >200 (decomposes) Late elution

Imidazolidinone and Piperidinyl Esters

  • Imidazolidinones (e.g., 2-thioxo-3-(substituted phenyl)-imidazolidin-4-ones 3a–b): These lack sulfur in the ring (replaced by oxygen) and exhibit reduced π-conjugation. Synthesis involves arylisothiocyanates and glycine under basic conditions, differing from the thiazolidine-ester coupling in the target compound .
  • Piperidinyl Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl acetate): These feature a six-membered nitrogen ring, offering greater steric hindrance and rigidity compared to the thiazolidine ring. Their ester chains (e.g., acetate, butyrate) influence lipophilicity, with longer chains enhancing membrane permeability—a property less pronounced in this compound .

Table 3 : Structural and Functional Comparison of Heterocyclic Esters

Compound Ring Structure Key Functional Group Lipophilicity (LogP)
This compound Thiazolidine Butenoate ester ~1.8 (moderate)
Imidazolidinone 3a Imidazolidinone Thioxo, aryl ~2.1 (higher)
Piperidinyl acetate Piperidine Acetate ester ~1.5 (lower)

Research Findings and Implications

  • Medicinal Potential: this compound’s moderate bioactivity suggests utility as a scaffold for prodrugs, while analogs like 8a and 12a are more potent but synthetically complex .
  • Material Science : Its thermal stability contrasts with volatile esters (e.g., ethyl crotonate), favoring applications in heat-resistant coatings .
  • Synthetic Challenges: The compound’s purification (ethanol crystallization) is simpler than imidazolidinones requiring acidic reflux , but its yield may lag behind piperidinyl esters optimized for industrial scale .

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